beta-D-Glucose

Physicochemical Characterization Formulation Development Sample Preparation

This is anomer-specific β-D-glucose (CAS 133947-06-5), not generic D-glucose. The equatorial C1 hydroxyl confers a unique specific rotation (+12° to +19.2°) that is distinct from the α-anomer and determines polymer structure (cellulose vs. starch). It is the preferred cerebral substrate, does not stimulate insulin secretion, and is essential for β-linked glycoconjugate synthesis. Using generic anomer mixtures introduces confounding metabolic variables. Certified ≥97% purity with ≤3% α-anomer guarantees reproducible enzyme kinetics, cell-signaling, and biocatalysis data. Procure this defined anomer to eliminate anomeric ambiguity from your research.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 133947-06-5
Cat. No. B163384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucose
CAS133947-06-5
Synonyms2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1200.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Glucose (CAS 133947-06-5) for Research & Industrial Procurement: Anomer-Specific Overview


beta-D-Glucose (CAS 133947-06-5), the beta anomer of D-glucopyranose, is a six-carbon monosaccharide (C₆H₁₂O₆) with a molecular weight of 180.16 g/mol [1]. It is characterized by the equatorial orientation of the anomeric hydroxyl group at C1, which confers distinct physicochemical properties, including a higher melting point (150 °C) and a lower specific rotation (+12° to +19.2°) relative to its alpha counterpart [2]. In aqueous solution, beta-D-glucose predominates, comprising approximately 64% of the equilibrium mixture, and serves as a fundamental energy source and metabolic intermediate across all domains of life .

Why D-Glucose Anomers Are Not Interchangeable: Procurement Risks of Using Unspecified Glucose for beta-D-Glucose (CAS 133947-06-5) Applications


The substitution of beta-D-glucose with generic 'D-glucose' or its alpha anomer is scientifically unsound due to profound differences in physical properties, biochemical recognition, and metabolic fate. The anomeric configuration dictates polymer structure (cellulose vs. starch) [1], alters solubility by over 100% [2], and fundamentally changes interactions with enzymes and cellular transporters [3]. These differences lead to significant, quantifiable variations in experimental outcomes, from enzyme kinetics to cell signaling, making anomer-specific procurement a necessity for reproducible and meaningful scientific results.

beta-D-Glucose (CAS 133947-06-5) Comparative Performance Data: Quantitative Evidence for Scientific Selection


beta-D-Glucose vs. alpha-D-Glucose: 2.2-Fold Higher Aqueous Solubility at 25°C

At 25°C, the solubility of beta-D-glucose in water is 178 g/100 mL, which is 2.2 times higher than that of alpha-D-glucose, which has a solubility of 82 g/100 mL [1]. This substantial difference in solubility is a direct consequence of the anomeric configuration and is a critical parameter for applications requiring high-concentration stock solutions or where solubility limits reaction kinetics.

Physicochemical Characterization Formulation Development Sample Preparation

beta-D-Glucose vs. alpha-D-Glucose: Differential Metabolic Preference in Rat Cerebral Cortex

In ex vivo rat cerebral cortex slices, the rate of disappearance of beta-D-glucose from the incubation medium is significantly greater than that of alpha-D-glucose [1]. This was accompanied by significantly greater oxygen consumption and lactate production with the beta-anomer. The study concluded that the preferential accumulation of beta-D-glucose is due to its more efficient metabolism, not differences in membrane transport [1].

Neuroscience Metabolism Glucose Utilization

beta-D-Glucose vs. alpha-D-Glucose: Opposite Anomeric Preference for Insulin Secretion Stimulation

In perifusion experiments with pancreatic islets, only alpha-D-glucose caused a pronounced stimulation of insulin secretion, with the difference from beta-D-glucose being significant [1]. However, at physiological concentrations (5-10 mM), alpha-D-glucose was phosphorylated faster than beta-D-glucose by islet glucokinase, whereas at higher concentrations (40-60 mM), this preference reversed [2].

Diabetes Research Endocrinology Insulin Secretion

beta-D-Glucose vs. alpha-D-Glucose: 9-Fold Difference in Specific Rotation for Polarimetric Quality Control

The specific rotation ([α]D) of beta-D-glucose is +12° to +19.2°, whereas that of alpha-D-glucose is +105° to +113.4° [1][2]. This nearly order-of-magnitude difference provides a simple and quantitative method for verifying anomeric purity using polarimetry. Commercial beta-D-glucose is typically specified as ≥97% beta-anomer, with ≤3% alpha-anomer as the primary impurity .

Analytical Chemistry Quality Control Chiral Purity

beta-D-Glucose vs. 2-Deoxy-D-glucose: Preferred Native Substrate for Hexokinase Kinetic Assays

In brain tissue, the Michaelis constant (Km) of hexokinase for its native substrate, glucose, is 0.067 mM, whereas the Km for the commonly used analog 2-deoxy-D-glucose is significantly higher [1]. This difference demonstrates that beta-D-glucose is the high-affinity physiological substrate, making it essential for accurate kinetic characterization of hexokinase and for studies where the native metabolic pathway must be preserved.

Enzymology Hexokinase Kinetic Assays

High-Impact Application Scenarios for beta-D-Glucose (CAS 133947-06-5) Based on Verified Differential Performance


Anomer-Specific Metabolic Tracing in Neuroscience

In studies of cerebral glucose metabolism, beta-D-glucose is the preferred substrate due to its preferential utilization over alpha-D-glucose by brain tissue [1]. Using pure beta-D-glucose avoids confounding results from differential anomer transport and metabolism, providing a clearer picture of glycolytic flux and energy production in neuronal and glial cells. This is critical for investigating metabolic disorders, neurodegenerative diseases, and the effects of pharmacological agents on brain energy homeostasis.

Insulin-Independent Glucose Uptake and Basal Metabolism Studies

For researchers investigating the basal, non-insulin-stimulated components of glucose metabolism, beta-D-glucose is the essential reagent. Unlike alpha-D-glucose, beta-D-glucose does not stimulate insulin secretion [2]. This allows for the uncoupling of glucose transport and phosphorylation from the complex signaling cascade triggered by insulin release, enabling focused study of constitutive glucose transporters (e.g., GLUT1, GLUT3) and hexokinase activity in a controlled, insulin-free environment.

Synthesis of beta-Linked Glycoconjugates and Polysaccharide Mimics

The beta configuration of this compound is essential for the synthesis of cellulose and other beta-linked polysaccharides, as well as for creating specific glycoconjugates where the beta-linkage is required for biological recognition [3]. In biocatalysis, regioselective hydrolysis of peracetylated beta-D-glucopyranose can be achieved with high specificity (up to 70% yield for the 6-hydroxy product) using tailored immobilized lipases, a synthetic route that is not available with the alpha anomer [4].

Quality Control Standard for Anomeric Purity by Polarimetry

The distinct specific rotation of beta-D-glucose (+12° to +19.2°) compared to alpha-D-glucose (+105° to +113.4°) [5][6] provides a rapid, non-destructive method for verifying the anomeric composition of glucose samples. Procurement of certified beta-D-glucose (e.g., ≥97% purity, ≤3% alpha-anomer ) ensures a reliable reference material for calibrating polarimeters and validating the purity of other glucose preparations in both research and industrial quality control settings.

Technical Documentation Hub

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